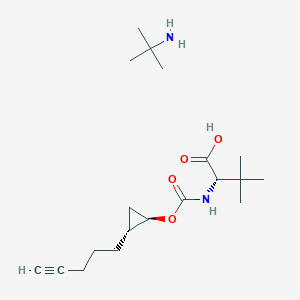

2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate

Descripción

2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate is a structurally complex compound characterized by a tert-butylamine core esterified to a chiral amino acid derivative. The amino acid moiety features a cyclopropane ring substituted with a pent-4-yn-1-yl chain, introducing rigidity and stereochemical complexity.

Propiedades

IUPAC Name |

(2S)-3,3-dimethyl-2-[[(1R,2R)-2-pent-4-ynylcyclopropyl]oxycarbonylamino]butanoic acid;2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4.C4H11N/c1-5-6-7-8-10-9-11(10)20-14(19)16-12(13(17)18)15(2,3)4;1-4(2,3)5/h1,10-12H,6-9H2,2-4H3,(H,16,19)(H,17,18);5H2,1-3H3/t10-,11-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWBXQRMMYKIGX-AUYLJXNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OC1CC1CCCC#C.CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)O[C@@H]1C[C@H]1CCCC#C.CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate is a complex organic molecule with potential biological activity. This article focuses on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes:

- Amine Group : Contributes to its basicity and potential interactions with biological systems.

- Cyclopropane Ring : May influence the compound's spatial configuration and interactions with enzymes or receptors.

- Pent-4-yne Chain : Provides hydrophobic characteristics that may affect membrane permeability.

Structural Formula

The structural representation can be summarized as follows:

Pharmacological Effects

Research indicates that compounds similar to 2-Methylpropan-2-amine exhibit various biological activities, including:

- Antioxidant Activity :

- Anti-inflammatory Properties :

- Anticancer Potential :

The mechanisms through which 2-Methylpropan-2-amine exerts its biological effects can include:

- Interaction with Enzymes : The amine group may facilitate binding to active sites on enzymes related to oxidative stress and inflammation.

- Receptor Modulation : The structural components may allow for interaction with neurotransmitter receptors, influencing pathways related to mood and appetite regulation .

Case Studies

- Antioxidant Evaluation :

- Cancer Cell Line Studies :

Table 1: Biological Activity Summary of Related Compounds

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as a precursor in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic properties. For instance, it has been investigated for its potential as an inhibitor of histone deacetylases (HDACs), which are crucial in cancer progression .

Enzyme Interaction Studies

Research has demonstrated that this compound can effectively bind to specific enzymes, altering their activity. This property is significant for understanding enzyme-substrate interactions and developing enzyme inhibitors for therapeutic purposes.

Organic Synthesis

The compound acts as a building block in organic synthesis, facilitating the preparation of more complex molecules. Its stereochemistry and functional groups enable it to participate in various chemical reactions essential for drug development .

The biological activities of 2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate have been explored in several studies:

Anticancer Potential

Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties by acting as HDAC inhibitors. These inhibitors play a role in regulating gene expression related to cancer cell growth .

Modulation of Biochemical Pathways

The compound's ability to influence biochemical pathways through enzyme modulation has been investigated. For example, it may regulate DNA transcription processes by interacting with transcription factors or other regulatory proteins .

Case Studies

Several case studies highlight the significance of this compound in various applications:

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

| Compound Name (CAS No.) | Core Structure | Substituents/Modifications | Molecular Weight | Key Features |

|---|---|---|---|---|

| Target Compound (1425038-21-6) | tert-Butylamine + cyclopropane ester | (1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy group | ~400–450 (est.) | Stereochemically complex; alkyne and cyclopropane enhance rigidity |

| tert-Butyl hex-5-yn-1-ylcarbamate (151978-58-4) | tert-Butyl carbamate | Hex-5-yn-1-yl chain | ~215.3 | Linear alkyne chain; lacks cyclopropane and amino acid ester |

| Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate (EP 4374877) | 3,3-Dimethylbutanoate ester | Trifluoroethylamino group | ~245.2 | Fluorinated substituent; lacks cyclopropane but shares branched ester core |

| Methyl 1-(methylamino)cyclobutanecarboxylate (EP 4374877) | Cyclobutane carboxylate | Methylamino group | ~173.6 | Cyclobutane instead of cyclopropane; simpler substituents |

Cyclopropane vs. Cyclobutane Rings

Cyclopropane rings are known to improve metabolic stability by resisting enzymatic degradation, a critical factor in drug design.

Alkyne Substituents

The pent-4-yn-1-yl group in the target compound differs from the hex-5-yn-1-yl chain in tert-Butyl hex-5-yn-1-ylcarbamate. The shorter alkyne chain and cyclopropane proximity may influence lipophilicity and interactions with hydrophobic binding pockets.

Amino Acid Ester Modifications

The 3,3-dimethylbutanoate ester core is shared with Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate. The trifluoroethylamino group in the latter introduces strong electron-withdrawing effects, which may alter solubility and metabolic pathways compared to the target compound’s cyclopropoxycarbonylamino group . Branched esters, as seen in both compounds, are associated with improved membrane permeability and prolonged half-life .

Métodos De Preparación

Step 1: Palladium-Catalyzed Coupling Reaction

- A three-neck flask is charged with copper(I) iodide (0.219 g, 1.152 mmol), chloroquinoxaline MsOH salt (50 g, 115 mmol), alkyne acid TBA salt (49.3 g, 121 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.404 g, 0.573 mmol).

- The flask is vacuum degassed with nitrogen to remove oxygen.

- Methanol (500 mL) is added, and the mixture is degassed again under nitrogen.

- Triethylamine (32.1 mL, 230 mmol) is introduced.

- The reaction mixture is aged at 35 °C for 3 to 5 hours to allow the coupling to proceed.

Step 2: Work-Up and Isolation

- The reaction mixture is concentrated under vacuum to about 100 mL.

- THF (250 mL) and EtOAc (250 mL) are added, and the mixture is cooled below 5 °C.

- 1 N HCl solution (180 mL) is slowly added at below 5 °C to adjust the pH to approximately 2.

- Aqueous NaCl solution (10%, 350 mL) is added, and the aqueous phase is separated.

- The aqueous phase is back-extracted with THF and EtOAc (250 mL each).

- The combined organic phases are washed with 10% NaCl aqueous solution (500 mL).

- The organic phase is azeotropically concentrated under vacuum with THF at below 20 °C until the Karl Fischer (KF) water content is less than 500 ppm.

- The solvent is switched to DMAc (650 mL) under vacuum at below 20 °C.

Step 3: Coupling with HATU and Further Processing

- A solution of HATU (55.1 g, 145 mmol) in DMAc (650 mL) is vacuum degassed with nitrogen.

- The solution is cooled to 0 °C, then DIPEA (58.5 mL, 335 mmol) is added dropwise at 0 to 5 °C.

- The alkyne quinoxaline acid solution (65 g assay, 112 mmol) in DMAc is added dropwise over 10 hours, maintaining the internal temperature at 0 °C.

- After addition, the mixture is stirred at 0 °C for 2 hours.

- EtOAc (750 mL) is added at below 5 °C.

- A mixture of 10% NaCl aqueous solution (400 mL), water (125 mL), and 1 N HCl solution (100 mL) is slowly added, maintaining temperature below 5 °C.

- The pH is adjusted to 2 with 1 N HCl.

- The aqueous phase is separated and back-extracted with EtOAc (500 mL).

- The combined organic phase is washed with 10% NaCl aqueous solution (500 mL).

- The organic phase is cooled to 0-5 °C, and pH is adjusted to ~7 with 1 N NaOH solution.

- The organic phase is filtered through Celite and solvent-switched to isopropyl acetate (IPA) at a final volume of 300 mL.

- Acetic acid (5.0 mL) is added, and the mixture is refluxed for 30 minutes.

- The slurry is cooled to 60 °C, and water (250 mL) is added dropwise over 1 hour.

- After aging and slow cooling to ambient temperature, the product is filtered and washed with 50% aqueous IPA (100 mL).

- Suction drying at ambient temperature yields the macrocyclic alkyne ester product (56 g).

Alternative Preparation Step: Cyclization via CDI Activation

- Alkyne alcohol (3.2 g assay, 25.85 mmol) in 2-methyltetrahydrofuran (2-MeTHF) is added to a mixture of carbonyldiimidazole (CDI) (5.62 g, 33.61 mmol) in 2-MeTHF at 0 ± 5 °C over 2 to 5 hours.

- The reaction is stirred for an additional 1 to 2 hours.

- Water (16 mL) is added dropwise at 0 to 5 °C, followed by stirring for 1 to 2 hours.

- Heptane (38 mL) is added, and the organic phase is separated.

- The aqueous layer is extracted with 2-MeTHF/heptane (1:1).

- The combined organic phase is washed with water, azeotropically dried, and solvent-switched to 2-MeTHF.

- NMP (N-methylpyrrolidone) (56 mL), tert-L-leucine (4.19 g, 31.02 mmol), and 2-hydroxypyridine N-oxide (1.17 g, 10.34 mmol) are added.

- The mixture is agitated at 60 to 65 °C for 10 to 18 hours.

- MTBE (methyl tert-butyl ether) and water are added, and the pH is adjusted to 2.0-2.5 with 5 N HCl.

- The organic phase is washed and extracted as needed for purification.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | Pd(PPh3)2Cl2, CuI, TEA, MeOH, N2 atmosphere | 35 °C | 3-5 hours | Degassed, inert atmosphere |

| Work-Up and Extraction | THF, EtOAc, 1 N HCl, NaCl aq. | <5 °C | - | pH adjusted to 2 |

| Concentration and Solvent Swap | Azeotropic drying with THF, solvent switch to DMAc | <20 °C | - | KF water < 500 ppm |

| HATU Coupling | HATU, DIPEA, DMAc | 0 °C | 10+2 hours | Slow addition, inert atmosphere |

| Reflux and Crystallization | Acetic acid, IPA, water | Reflux/60 °C | ~1-2 hours | Product isolation and washing |

| CDI Activation & Cyclization | CDI, 2-MeTHF, NMP, tert-L-leucine, 2-hydroxypyridine N-oxide | 0-65 °C | 10-18 hours | pH control, multiple extractions |

Research Findings and Analysis

- The use of bis(triphenylphosphine)palladium(II) chloride with copper(I) iodide and triethylamine in methanol under inert atmosphere at moderate temperature (35 °C) facilitates efficient coupling of the alkyne acid TBA salt with the chloroquinoxaline derivative, yielding the intermediate with high purity.

- The careful pH adjustment during work-up (to pH 2) and low-temperature extractions minimize side reactions and decomposition.

- Azeotropic drying with THF to reduce water content below 500 ppm is critical before the next coupling step to ensure high coupling efficiency with HATU.

- The slow addition of the acid component in DMAc at 0 °C with DIPEA base allows controlled amide bond formation, preventing side reactions and racemization.

- The final reflux in IPA with acetic acid and controlled water addition promotes crystallization and purification of the macrocyclic alkyne ester product.

- Alternative cyclization via CDI activation and subsequent coupling with tert-L-leucine under heating conditions (60-65 °C) in the presence of 2-hydroxypyridine N-oxide provides another route to the target compound, emphasizing the importance of mild conditions and pH control for yield optimization.

Q & A

Q. What are the critical steps in synthesizing this compound while maintaining stereochemical integrity?

The synthesis involves sequential protection-deprotection strategies and stereoselective coupling. For example, the cyclopropane moiety (1R,2R configuration) can be synthesized via Sharpless asymmetric epoxidation or cyclopropanation using chiral catalysts. The pent-4-yn-1-yl group requires controlled alkyne functionalization under inert conditions (e.g., nitrogen atmosphere). Intermediate purification via C18 reverse-phase chromatography or silica gel columns is essential to isolate enantiomerically pure products .

Q. How is the purity of intermediates validated during synthesis?

Reverse-phase HPLC with UV detection (e.g., 254 nm) is used to monitor reaction progress. LC-MS confirms molecular weight, while ¹H-NMR (400 MHz) verifies structural integrity and stereochemistry. For example, diastereomeric ratios are assessed using chiral columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol .

Q. What solvents and bases are optimal for coupling reactions involving the cyclopropoxycarbonyl group?

Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred solvents due to their inertness. Non-nucleophilic bases like diisopropylethylamine (DIPEA) minimize side reactions during carbamate formation. For example, reports using DIPEA (27.5 mmol) with trifluoromethanesulfonic acid to activate amino groups .

Advanced Questions

Q. How can researchers resolve contradictions in diastereomer ratios from different cyclopropanation methods?

Systematic optimization of reaction parameters (e.g., catalyst loading, temperature) is critical. For instance, titanium-mediated Kulinkovich reactions may yield higher (1R,2R) selectivity compared to Simmons-Smith conditions. Cross-validation using NOESY NMR and X-ray crystallography can resolve stereochemical ambiguities. Contradictions in yields (e.g., 70% vs. 50%) may arise from competing pathways, necessitating kinetic studies .

Q. What strategies mitigate alkyne group reactivity during prolonged storage or reactions?

The pent-4-yn-1-yl group is prone to oxidation or unintended cycloaddition. Storage under argon at -20°C in amber vials prevents degradation. During synthesis, copper(I) iodide or BHT (butylated hydroxytoluene) stabilizes the alkyne. Post-reaction quenching with aqueous ammonium chloride removes residual catalysts .

Q. How are advanced spectroscopic techniques employed to characterize the cyclopropane ring?

High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are critical. For example, the cyclopropane protons (δ 0.8–1.2 ppm in ¹H-NMR) show distinct coupling patterns (J = 4–6 Hz). Isotopic labeling (e.g., ¹³C) can track ring stability under varying pH or temperature .

Q. What methodologies validate the enantiomeric excess (ee) of the final product?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralcel OD-H) and polarimetric detection provides ee values ≥98%. Marfey’s reagent derivatization followed by LC-MS/MS is an alternative for compounds lacking UV chromophores. Contradictions between methods (e.g., HPLC vs. NMR) require recalibration with certified standards .

Methodological Challenges

Q. How can researchers optimize column chromatography for purifying this hydrophobic compound?

Gradient elution with acetonitrile/water (70:30 to 95:5) on a C18 column effectively separates hydrophobic byproducts. For silica gel columns, hexane/ethyl acetate (3:1) with 0.1% acetic acid improves resolution of polar intermediates. achieved 100% purity using C18 reverse-phase chromatography .

Q. What are the pitfalls in scaling up the synthesis from milligram to gram quantities?

Exothermic reactions (e.g., cyclopropanation) require controlled addition rates and cooling to prevent racemization. Continuous flow reactors improve heat dissipation for cyclopropane formation. highlights scalability challenges due to prolonged reaction times (27 hours) at 60°C, which can degrade sensitive alkyne groups .

Q. How do competing reaction pathways impact the yield of the tert-butoxycarbonyl (Boc)-protected intermediate?

Overprotection or Boc-group migration can occur under acidic conditions. Kinetic studies using in-situ IR spectroscopy identify optimal reaction times. For example, reports using benzyloxycarbonyl (Cbz) as a stable alternative, with deprotection via hydrogenolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.